2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde: A Versatile Scaffold for Medicinal Chemistry
2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, a key heterocyclic building block for researchers in drug discovery and organic synthesis. While not extensively cataloged in commercial databases, its strategic combination of a reactive aldehyde, a nucleophilic pyrrolidine moiety, and a bromine atom suitable for cross-coupling reactions makes it a molecule of significant synthetic potential. This document outlines its core physicochemical properties, proposes a robust, field-proven synthetic methodology based on analogous reactions, and explores its vast potential in creating diverse chemical libraries for therapeutic applications. Detailed protocols, mechanistic insights, and safety considerations are provided to empower researchers to effectively synthesize and utilize this valuable intermediate.
Introduction: The Strategic Value of Substituted Benzaldehydes
Substituted benzaldehydes are cornerstone intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The specific substitution pattern on the aromatic ring dictates the molecule's utility and potential biological activity.
The compound 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde incorporates three critical functional motifs:
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An Aldehyde Group: A primary site for derivatization and scaffold elaboration.
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A Pyrrolidine Ring: A common saturated heterocycle in medicinal chemistry, often introduced to modulate solubility, basicity, and receptor-binding interactions.
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A Bromine Atom: Positioned ortho to the aldehyde, it serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of aryl, alkyl, or alkynyl groups.
This unique combination makes it a powerful precursor for generating novel molecular architectures, particularly for kinase inhibitors and other targeted therapeutics.
Physicochemical and Structural Data
While a specific CAS Number for 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is not consistently listed across major chemical databases, its fundamental properties can be reliably calculated. This is common for specialized intermediates that are often synthesized on-demand for specific research campaigns.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNO | Calculated |
| Molecular Weight | 254.12 g/mol | Calculated |
| IUPAC Name | 2-bromo-4-(pyrrolidin-1-yl)benzaldehyde | - |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs[1] |
Proposed Synthesis and Mechanistic Rationale
The most direct and reliable route to synthesize 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages a commercially available, activated starting material, 2-bromo-4-fluorobenzaldehyde, and reacts it with pyrrolidine.
Synthetic Workflow Diagram
Caption: Proposed SNAr synthesis workflow.
Causality in Experimental Design
The choice of reagents and conditions is critical for a successful SNAr reaction:
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Starting Material: 2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6) is an ideal precursor.[2] The fluorine atom is an excellent leaving group, activated by the electron-withdrawing effects of the ortho-bromo and para-aldehyde groups.
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Nucleophile: Pyrrolidine acts as the incoming nucleophile, displacing the fluoride.
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Solvent: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.
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Base: A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to act as a scavenger for the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
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Temperature: Heating is necessary to overcome the activation energy of the reaction, with temperatures typically ranging from 80-120 °C.
Detailed Experimental Protocol
Objective: To synthesize 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Materials:
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2-Bromo-4-fluorobenzaldehyde (1.0 eq)
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Pyrrolidine (1.2 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Dimethyl sulfoxide (DMSO)
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Ethyl acetate (EtOAc)
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Brine (saturated aq. NaCl)
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Deionized water
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-fluorobenzaldehyde and anhydrous potassium carbonate.
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Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO via syringe.
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Begin stirring the suspension, then add pyrrolidine dropwise at room temperature.
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Heat the reaction mixture to 100 °C and maintain for 4-6 hours.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMSO and salts.
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Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Potential Applications in Medicinal Chemistry
The true value of this scaffold lies in its capacity for rapid and diverse derivatization. The orthogonal reactivity of the aldehyde and bromide groups allows for selective, stepwise modifications.
Derivatization Pathways
Caption: Key derivatization reactions from the core scaffold.
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Reactions at the Aldehyde: The aldehyde can be converted into an amine via reductive amination, an olefin via a Wittig reaction, or an alcohol via reduction, providing a diverse set of functional groups for further modification or direct biological testing.[1]
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Reactions at the Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[3][4] This allows for the construction of complex bi-aryl systems (Suzuki coupling) or the introduction of alkynes (Sonogashira coupling), which are privileged structures in many classes of pharmaceuticals.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is not available, a conservative approach to handling should be adopted based on the known hazards of its structural components, such as bromobenzaldehydes and other aromatic aldehydes.
Hazard Profile (Inferred):
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Acute Toxicity: Likely harmful if swallowed.[5]
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Skin Irritation: Causes skin irritation.[6]
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Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[6]
Recommended Handling Procedures:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[7]
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Respiratory Protection: If handling as a powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]
Conclusion
2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde stands out as a high-potential, versatile building block for synthetic and medicinal chemists. Its synthesis is achievable through a straightforward and scalable SNAr protocol. The presence of two distinct and orthogonally reactive sites—the aldehyde and the aryl bromide—provides a robust platform for the rapid generation of diverse and complex molecular libraries. For researchers aiming to develop novel therapeutics, mastering the synthesis and derivatization of this scaffold can provide a significant competitive advantage in the exploration of new chemical space.
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